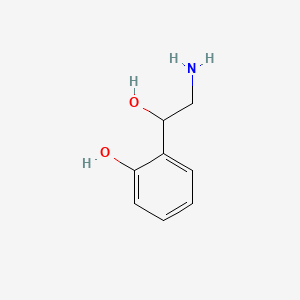

2-(2-Amino-1-hydroxyethyl)phenol

Description

Contextualization within Phenolamine Chemistry and Related Architectures

2-(2-Amino-1-hydroxyethyl)phenol is an organic compound belonging to the phenylethanolamine family. This class of compounds is characterized by a core structure comprising a phenyl group attached to an ethanolamine (B43304) side chain. The defining features of phenylethanolamines are a two-carbon chain with a hydroxyl group on the carbon adjacent to the phenyl ring (the β-carbon) and an amino group on the terminal carbon (the α-carbon).

The parent compound of this class is phenylethanolamine itself, a trace amine found in various animal species, including humans. wikipedia.org The broader 2-phenethylamine structural motif is a cornerstone in medicinal chemistry, forming the backbone of many naturally occurring and synthetic compounds with significant biological activity. nih.gov This includes endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters. nih.gov

The inclusion of a hydroxyl group on the phenyl ring classifies this compound as a phenolamine, a subclass of phenylethanolamines. The phenolic hydroxyl group, like the one in 2-aminophenol (B121084), can influence the molecule's chemical properties, such as its acidity and potential for hydrogen bonding. wikipedia.org The reactivity of the aromatic ring is also affected by the substituents; the lone pair of electrons on the nitrogen of the amino group can be delocalized into the benzene (B151609) ring, altering its electron density. youtube.com This chemical architecture places the compound in a family of molecules that are of enduring interest in biochemical and synthetic research.

Structural Distinctiveness and Isomeric Considerations of this compound

The formal chemical name this compound specifies a precise arrangement of functional groups. The "2-" prefix indicates that the aminoethanol side chain is attached to the second carbon of the phenol (B47542) ring, placing it in an ortho position relative to the primary hydroxyl group. This specific spatial arrangement is a key source of its structural distinctiveness.

A critical feature of the molecule is the presence of a chiral center at the benzylic carbon (the carbon atom bonded to both the phenyl ring and the hydroxyl group of the side chain). wikipedia.org This chirality means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Amino-1-hydroxyethyl)phenol and (S)-2-(2-Amino-1-hydroxyethyl)phenol.

The position of the hydroxyl group on the phenyl ring gives rise to constitutional isomers, which have the same molecular formula (C₈H₁₁NO₂) but different connectivity. The meta- and para-isomers are well-known compounds:

ortho-isomer : this compound

meta-isomer : 3-(2-Amino-1-hydroxyethyl)phenol (also known as Norphenylephrine or m-octopamine)

para-isomer : 4-(2-Amino-1-hydroxyethyl)phenol (also known as Octopamine)

The ortho positioning is unique because it allows for the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the side chain's hydroxyl or amino group. This can influence the compound's conformation and physical properties, such as its melting point and solubility, distinguishing it from its meta and para counterparts where such intramolecular bonding is not possible.

| Isomer | Structure | Common Name(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | ortho-isomer | N/A | 2234-25-5 axios-research.com | C₈H₁₁NO₂ axios-research.com | 153.18 axios-research.com |

| 3-(2-Amino-1-hydroxyethyl)phenol | meta-isomer | Norphenylephrine, m-octopamine | 15308-34-6 sigmaaldrich.com | C₈H₁₁NO₂ sigmaaldrich.com | 153.18 sigmaaldrich.com |

| 4-(2-Amino-1-hydroxyethyl)phenol | para-isomer | Octopamine (B1677172) | 104-14-3 | C₈H₁₁NO₂ | 153.18 |

Overview of Early Chemical Research and Discovery Methodologies

While specific documentation on the first synthesis of this compound is not widely publicized, the methodologies for its creation can be inferred from established and historical synthetic routes for phenylethanolamines. wikipedia.org

Early syntheses of related compounds often involved multi-step processes. One common historical approach is the reduction of an α-amino ketone . In this pathway, a suitable starting material like a protected 2-hydroxyacetophenone (B1195853) would undergo bromination to form an α-bromo ketone. Subsequent reaction with an amine (or ammonia), followed by the reduction of the ketone group, would yield the final amino alcohol.

Another classic and versatile method is the cyanohydrin pathway . This synthesis would begin with 2-hydroxybenzaldehyde. The addition of hydrogen cyanide to the aldehyde forms a cyanohydrin intermediate, specifically 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile. nih.gov The nitrile group of this intermediate is then catalytically hydrogenated (reduced) to an amino group, yielding the target molecule this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWREVXAKBGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944992 | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-25-5, 70080-69-2 | |

| Record name | 2-Octopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 2 Amino 1 Hydroxyethyl Phenol and Its Analogues

Chemo- and Regioselective Synthesis Approaches for 2-(2-Amino-1-hydroxyethyl)phenol

Reductive Amination Protocols and Optimization

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. organic-chemistry.org For the preparation of this compound, this typically involves the reaction of an α-hydroxy ketone precursor with an amine source, followed by reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mild and selective nature. organic-chemistry.orgorganic-chemistry.org Optimization of these protocols often involves adjusting the reducing agent, solvent, and temperature to maximize yield and minimize side products. For instance, sodium triacetoxyborohydride is often preferred for its effectiveness in various solvents like 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF), and its tolerance for sensitive functional groups. organic-chemistry.org

The process can be initiated from precursors such as 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one, which upon reaction with ammonia, yields 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one. This intermediate can then be subjected to reductive amination. acs.org The choice of catalyst and reaction conditions is crucial. For example, using a ruthenium catalyst with a formic acid/triethylamine mixture at elevated temperatures can drive the reaction to completion. acs.org

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | General purpose, cost-effective. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective at acidic pH, but toxic cyanide byproduct. organic-chemistry.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, tolerates a wide range of functional groups. organic-chemistry.org |

| Hydrogen (H₂) with a catalyst (e.g., Pd/C) | Ethanol | "Green" approach, requires pressure equipment. organic-chemistry.org |

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and purer products in significantly less time compared to conventional heating methods. ajrconline.orgbeilstein-journals.org This technique directly heats the reactants through dipole rotation and ionic conduction, resulting in rapid and uniform temperature increases. beilstein-journals.org

In the context of synthesizing this compound analogues, microwave irradiation can be applied to various steps, including the formation of heterocyclic intermediates or the key bond-forming reactions. ajrconline.orgresearchgate.net For example, the synthesis of phenacetin (B1679774) from p-aminophenol, a reaction involving N-acetylation and subsequent etherification, can be significantly expedited using microwave heating. ajrconline.org Similarly, multicomponent reactions, such as the Boronic-Mannich reaction to produce aminoalkylphenols, have demonstrated dramatically reduced reaction times and increased yields under microwave conditions. The efficiency of microwave-assisted synthesis is often attributed to the rapid achievement of high localized temperatures, which can overcome activation energy barriers more effectively than conventional heating.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Synthesis of Phenacetin | ~20-30 min (reflux) | 5 min | Often higher and cleaner product. ajrconline.org |

| Multicomponent Reactions (e.g., Ugi) | 24 h | 50 min | Increased from 49% to 82%. beilstein-journals.org |

| Synthesis of N-alkylated 2-pyridones | 180 min | 15 min | Increased from 65-77% to 81-94%. beilstein-journals.org |

Solvent-Dependent Reaction Systems and Mechanistic Implications

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and even the reaction mechanism itself. In the synthesis of this compound and its analogues, solvents can play multiple roles, from simply dissolving reactants to actively participating in the reaction pathway.

For instance, in reductive amination, solvents like methanol or ethanol are common, but for specific reagents like sodium triacetoxyborohydride, chlorinated solvents such as 1,2-dichloroethane are often preferred. organic-chemistry.org The solvent can influence the equilibrium between the carbonyl compound, amine, and the iminium ion intermediate, which is critical for the subsequent hydride reduction.

In some cases, solvent-free conditions, often assisted by microwave irradiation, offer a greener and more efficient alternative. researchgate.net These reactions, typically performed on a solid support like acidic alumina, can lead to high yields in short reaction times. researchgate.net The mechanism in such cases involves the adsorption of reactants onto the solid support, where the reaction is facilitated. The absence of a bulk solvent can also simplify product purification.

Asymmetric Synthesis of Enantiomers and Chiral Precursors of this compound

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the asymmetric synthesis of single enantiomers of this compound is of paramount importance. nih.gov

Stereoselective Reduction Strategies for Chiral Control

A key strategy for achieving chiral control is the stereoselective reduction of a prochiral ketone. This can be accomplished using chiral reducing agents or by employing a chiral catalyst in conjunction with an achiral reducing agent. Asymmetric transfer hydrogenation is a particularly advantageous method as it avoids the need for high-pressure hydrogenation equipment. acs.org

This process often utilizes a chiral catalyst, such as a ruthenium complex with a chiral ligand, and a hydrogen source like a formic acid/triethylamine mixture. acs.org By carefully selecting the catalyst and reaction conditions, one enantiomer of the desired amino alcohol can be produced with high enantiomeric excess (e.e.). For example, the asymmetric transfer hydrogenation of α-amino ketone HCl salts can yield the corresponding chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. acs.org The product can often be directly crystallized from the reaction mixture, yielding a product with very high enantiomeric purity. acs.org

Another approach involves the use of biocatalysts, such as amine dehydrogenases (AmDHs). researchgate.net These enzymes can catalyze the reductive amination of ketones with high enantioselectivity, offering a green and efficient route to chiral amines. researchgate.netnih.gov

Application of Chiral Catalysis in this compound Synthesis

Chiral catalysis is a powerful tool for asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. mdpi.com In the synthesis of this compound, various chiral catalysts can be employed to control the stereochemistry of the newly formed chiral center.

Chiral ligands, often used in combination with transition metals like ruthenium, palladium, or rhodium, can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. acs.orgmdpi.com For example, chiral BINOL-derived aldehydes have been used as organocatalysts to promote the asymmetric functionalization of N-unprotected glycine (B1666218) esters with high stereoselectivity. frontiersin.org These catalysts can activate the substrate through the formation of enamine intermediates, allowing for facial-selective bond formation. frontiersin.org

The development of bifunctional catalysts, which possess both a catalytic site and a recognition site, has further advanced the field. mdpi.com These catalysts can simultaneously activate the reactants and control the stereochemistry through non-covalent interactions.

| Catalyst Type | Key Features |

| Chiral Ruthenium Complexes | Effective for asymmetric transfer hydrogenation of ketones. acs.org |

| Amine Dehydrogenases (AmDHs) | Biocatalysts offering high enantioselectivity in reductive aminations. researchgate.net |

| Chiral BINOL-derived Aldehydes | Organocatalysts for the asymmetric functionalization of amino acid derivatives. frontiersin.org |

| Chiral Phosphoric Acids | Used in dynamic kinetic resolutions to produce β-amino amides with high stereocontrol. nih.gov |

Derivatization Strategies for Chemically Modified Analogues of this compound

The molecular scaffold of this compound, with its distinct phenolic hydroxyl, amino, and benzylic alcohol functionalities, offers multiple avenues for chemical modification. The development of derivatization strategies is crucial for creating analogues with tailored properties. These strategies often require careful selection of protecting groups and reaction conditions to achieve regioselectivity.

Selective Functionalization of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a key site for derivatization, but its reactivity can also complicate modifications at other parts of the molecule. Its acidic nature and ability to act as a directing group are central to synthetic strategies. nih.gov

One of the primary challenges in modifying this compound and its analogues is controlling chemoselectivity. The phenolic hydroxyl group often requires protection to prevent unwanted side reactions during the functionalization of the amino group or the aliphatic side chain. Common protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers, are employed, which can be removed under specific conditions later in the synthetic sequence.

Conversely, the hydroxyl group can be used to direct reactions to specific positions on the aromatic ring. nih.gov For instance, its coordinating ability with certain metal catalysts can facilitate ortho-selective C-H functionalization, allowing for the introduction of alkyl or aryl substituents adjacent to the hydroxyl group. nih.gov Direct functionalization of the hydroxyl group itself typically involves etherification or esterification reactions to produce a diverse range of analogues.

Another approach involves the alkylation of the hydroxyl group, followed by rearrangements like the Claisen rearrangement, as an alternative to direct electrophilic substitution on the aromatic ring. nih.gov Oxidative coupling reactions, proceeding through a single-electron-transfer (SET) mechanism, also represent a method for creating new bonds at the phenolic position. nih.gov

Table 1: Selected Methods for Functionalization of Phenolic Hydroxyl Groups

| Reaction Type | Reagents/Conditions | Purpose |

| Protection | Benzyl bromide, base; or silyl chlorides, base | To prevent unwanted reactions during subsequent steps |

| Ortho-Alkylation | α-Aryl-α-diazoesters, Cu or Fe catalyst | Directed C-H functionalization of the aromatic ring nih.gov |

| Etherification | Alkyl halides, base | Introduction of alkoxy substituents |

| Esterification | Acyl chlorides or anhydrides, base | Introduction of ester functionalities |

Modifications and Diversification of the Amino Functionality

The primary amino group in the ethanolamine (B43304) side chain is a versatile handle for introducing a wide array of structural modifications. chemicalbook.comaxios-research.com Strategies for its diversification often involve alkylation, acylation, or conversion into other nitrogen-containing functional groups. The use of protecting groups on both the amino and hydroxyl functions is often a prerequisite for achieving selectivity. google.com

A prevalent method for modifying the amino group is reductive amination . This involves reacting the parent amino alcohol with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield secondary or tertiary amines. google.com This allows for the introduction of various alkyl or arylalkyl substituents.

Another key strategy is the reaction of the amino group with epoxides . This ring-opening reaction forms a new hydroxyl group and extends the side chain, a method used to synthesize complex analogues like (R,S)-4-(2-{[6-(2,2-difluoro-3-phenylpropoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol. google.com This process can be conducted in various solvents like alcohols or tetrahydrofuran (THF), sometimes without any solvent at elevated temperatures. google.com

Furthermore, temporary cyclization strategies can be employed. For example, the amino alcohol can be converted into an oxazolidinone . This protected intermediate can then be N-alkylated, followed by hydrolysis of the oxazolidinone ring to release the modified amine, providing an alternative route to N-substituted products. google.com

Table 2: Key Strategies for Amino Group Modification

| Modification Strategy | Key Reagents | Resulting Structure | Reference |

| Reductive Amination | Aldehydes/Ketones, NaBH₄ or NaCNBH₃ | Secondary or Tertiary Amine | google.com |

| Reaction with Epoxides | Epoxides (e.g., oxiranes) | β-Amino alcohol with extended chain | google.com |

| Acylation | Acyl chlorides, Anhydrides | Amide | google.com |

| Oxazolidinone Formation | Carbonyl source (e.g., phosgene (B1210022) derivatives) | N-Alkylated Amino Alcohol (after alkylation and hydrolysis) | google.com |

Strategic Alterations of the Ethyl Chain and Aromatic Ring Structure

Aromatic Ring Functionalization: Direct functionalization of the aromatic ring is a powerful tool for creating analogues. As mentioned, the existing phenolic hydroxyl group can direct electrophilic substitutions or metal-catalyzed C-H activations to the ortho position. nih.gov Patent literature describes the synthesis of analogues where the phenyl ring is substituted with various groups, including halogens, C₁₋₄ alkyl, C₁₋₄ alkoxy, and sulfur-containing moieties like -S-R, -SO-R, and -SO₂-R. google.com These modifications are typically introduced either by building the ring from an already substituted precursor or by direct substitution on a later-stage intermediate, often requiring protecting groups to ensure selectivity. google.com

A more advanced strategy involves oxidative cyclization . For example, an appropriately substituted side chain can undergo intramolecular cyclization onto the phenol (B47542) ring, mediated by hypervalent iodine reagents, to construct new fused ring systems, such as a benzo[de] chemicalbook.comacs.org-naphthyridine core. mdpi.com

Ethyl Chain Alterations: Modifications to the two-carbon ethyl chain are less common but strategically important. The benzylic hydroxyl group on the chain can be targeted for reactions. For instance, it is a key component in the formation of oxazolidinone rings used for amino group functionalization. google.com In synthetic schemes starting from phenacyl bromides (Ar-CO-CH₂Br), the corresponding keto-amine intermediate is reduced to form the final amino alcohol, indicating that the hydroxyl group is introduced from a ketone precursor. google.com This synthetic route allows for potential modifications by using different reducing agents or by altering the ketone intermediate itself.

Advanced Spectroscopic and Analytical Characterization in Academic Research of 2 2 Amino 1 Hydroxyethyl Phenol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to the detailed molecular characterization of 2-(2-Amino-1-hydroxyethyl)phenol, offering insights into its atomic-level structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and conformational preferences of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments, researchers can map out the complete covalent framework of the molecule.

Detailed Research Findings: In ¹H NMR spectra, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 6.6–7.2 ppm. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-N) of the ethylamine (B1201723) side chain present distinct signals whose coupling patterns confirm their adjacency. acs.org The chemical shifts of the hydroxyl (-OH) and amine (-NH₂) protons can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and proton exchange phenomena. mdpi.comnih.gov

The spin-spin coupling constant (J-value) between the vicinal protons on the side chain (CH-CH₂) is particularly informative for conformational analysis. nih.gov The magnitude of this J-value is dependent on the dihedral angle between these protons, as described by the Karplus correlation. nih.gov By analyzing this coupling, researchers can deduce the predominant staggered conformation (gauche or anti) of the ethylamine side chain relative to the phenol (B47542) ring. For instance, a larger J-value (around 9.0 Hz) would suggest an anti-periplanar arrangement, while a smaller value (around 5.0 Hz) indicates a gauche conformation. nih.gov Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the signals of the phenolic hydroxyl group by revealing long-range couplings to carbon atoms. mdpi.comnih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Analogs Data is compiled from analogous structures and predictive models.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-OH (Phenolic) | 9.0 - 9.5 (s, br) | 155 - 158 |

| Aromatic CH | 6.6 - 7.2 (m) | 114 - 130 |

| Aromatic C-C | Not Applicable | 128 - 131 |

| CH-OH | 4.7 - 5.1 (dd) | 72 - 74 |

| CH₂-NH₂ | 2.7 - 3.1 (m) | 45 - 47 |

| CH-OH | 5.0 - 5.5 (d, br) | Not Applicable |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad. Chemical shifts are dependent on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. researchgate.net Each functional group in the molecule (O-H, N-H, C-O, C=C) absorbs or scatters infrared radiation at specific frequencies, creating a unique spectral "fingerprint" that allows for structural confirmation and analysis of intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Detailed Research Findings: The IR spectrum of this compound is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, which arises from the O-H and N-H stretching vibrations. The breadth of this band is indicative of intermolecular hydrogen bonding. nih.gov The C-O stretching vibration of the phenolic hydroxyl group typically appears as a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1610 cm⁻¹ region. americanpharmaceuticalreview.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information, especially regarding the aromatic ring vibrations. nih.govamericanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to perform a normal coordinate analysis (NCA), allowing for the precise assignment of each observed vibrational band to a specific molecular motion. nih.gov

Table 2: Key Vibrational Modes for this compound Frequencies are approximate and based on data from analogous compounds like norepinephrine. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H / N-H Stretching | 3200 - 3600 (broad) | IR, Raman |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretching | 1450 - 1610 | IR, Raman |

| N-H Bending | 1500 - 1650 | IR |

| O-H Bending | 1330 - 1440 | IR |

| C-O Stretching (Phenol) | ~1250 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—in this case, the phenolic ring.

Detailed Research Findings: The UV-Vis spectrum of this compound is dominated by absorptions due to π → π* transitions within the conjugated system of the benzene (B151609) ring. shu.ac.uklibretexts.org Typically, phenols exhibit a primary absorption band around 210-220 nm and a secondary, less intense band around 270-280 nm. researchgate.net The presence of the amino and hydroxyl substituents on the ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The exact position and intensity of the absorption bands can be influenced by the polarity of the solvent. shu.ac.ukresearchgate.net For instance, increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk Studies on the oxidation of similar compounds like 2-aminophenol (B121084) show the formation of new chromophores with distinct absorption maxima at longer wavelengths (e.g., ~434 nm), which can be monitored by UV-Vis spectroscopy. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~270-280 | Phenolic Ring |

| π → π* | ~210-220 | Phenolic Ring |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), which allows for the determination of its elemental formula. nih.govlcms.cz

Detailed Research Findings: For this compound (C₈H₁₁NO₂), the theoretical monoisotopic mass of the neutral molecule is 153.0790 Da. In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. HRMS analysis would measure the exact mass of this ion. For example, research on a related derivative showed a calculated m/z for [M+H]⁺ of 194.1181, with the experimental value found to be 194.1173, a mass error of only -4.1 ppm. nih.gov This level of accuracy provides strong evidence for the assigned molecular formula, effectively ruling out other possibilities with the same nominal mass. mdpi.com

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Theoretical Monoisotopic Mass (M) | 153.07898 Da |

| Ion Observed (ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 154.08626 Da |

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., HPLC-MS) for Mixture Analysis and Purity Assessment

Combining a separation technique like High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS or LC-MS) provides a robust platform for analyzing this compound in complex mixtures and for assessing its purity. sielc.com HPLC separates the components of a mixture based on their differential interactions with a stationary phase, while the MS detector provides mass information for each eluting component.

Detailed Research Findings: In a typical reverse-phase HPLC method, this compound can be separated from its precursors, byproducts, or degradation products. sielc.com The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic. As the compound elutes from the HPLC column, it is ionized (e.g., by ESI) and enters the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look specifically for the [M+H]⁺ ion of the target compound, which provides high sensitivity and selectivity. For definitive structural confirmation of impurities, tandem mass spectrometry (MS/MS) can be employed. nih.govnih.gov In this technique, the parent ion of interest is selected, fragmented, and the resulting product ions are analyzed, providing a fragmentation pattern that can be used for structural elucidation. Purity is assessed by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal structure of (±)-octopamine hydrochloride was determined to be monoclinic, belonging to the space group P2₁/c. iucr.org The ethanolamine (B43304) side chain adopts an extended conformation, a common feature for many related sympathomimetic amines. iucr.org This conformation is characterized by a C-C-C-N+ torsion angle of 171°. iucr.org The plane of the side chain is nearly perpendicular to the plane of the phenyl ring, at an angle of 79°. iucr.org

The crystal packing is stabilized by a network of hydrogen bonds. The nitrogen atom of the amino group forms hydrogen bonds with a neighboring chloride ion and the hydroxyl group of an adjacent molecule. iucr.org Specifically, short intermolecular contacts indicating hydrogen bonding include N...O(2) at 2.93 Å, N...Cl(iv) at 3.12 Å, and N...Cl(v) at 3.24 Å. iucr.org The phenolic oxygen atom also participates in a hydrogen bond with a chloride ion (O(1)...Cl) at a distance of 3.04 Å. iucr.org

Table 1: Crystallographic Data for (±)-Octopamine Hydrochloride

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂·HCl | iucr.org |

| Molecular Weight | 189.64 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a | 10.73 (1) Å | iucr.org |

| b | 8.50 (1) Å | iucr.org |

| c | 10.58 (1) Å | iucr.org |

| β | 106.1 (1)° | iucr.org |

| Volume (U) | 927.2 ų | iucr.org |

| Z | 4 | iucr.org |

| Calculated Density (Dc) | 1.358 g cm⁻³ | iucr.org |

This interactive table summarizes the key crystallographic parameters determined for the para-isomer of this compound.

Advanced Chromatographic and Electrophoretic Methodologies for Purity Profiling and Isomer Separation

The analysis and purification of this compound and its isomers rely on advanced separation techniques, primarily high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). These methods are crucial for assessing purity, quantifying the compound, and separating its various isomers, including positional isomers (ortho-, meta-, para-) and enantiomers (R and S).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of octopamine (B1677172) isomers. nih.gov Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) methods are employed, often with specialized chiral stationary phases (CSPs) for enantioseparation.

Purity Profiling: A stability-indicating RP-HPLC method has been developed for the estimation of octopamine in pharmaceutical dosage forms. researchgate.net One such method reported a retention time of 2.9 minutes with a linear response in the concentration range of 5 to 30 µg/ml, demonstrating its suitability for routine quality control. researchgate.net

Isomer Separation: The separation of positional isomers (o-, m-, p-) can be effectively achieved using normal-phase chromatography, often on a bare silica (B1680970) column. chromforum.org The separation mechanism in normal phase relies on adsorption, which is sensitive to the different polarities of the positional isomers. chromforum.org

Enantioseparation: The separation of the (R)- and (S)-enantiomers of octopamine is critical, as they can exhibit different biological activities. nih.govmdpi.com This is typically accomplished using chiral HPLC. nih.govnih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating phenethylamine (B48288) enantiomers. Cyclodextrins and their derivatives are widely used selectors. nih.govrotachrom.com A phenyl column permanently coated with methylated β-cyclodextrin has been shown to successfully separate the enantiomers of octopamine, norepinephrine, epinephrine, and synephrine (B1677852) simultaneously. nih.gov In this system, the (S)-enantiomers had longer retention times than the corresponding (R)-enantiomers, which was attributed to the higher stability of the methylated β-cyclodextrin complexes with the (S)-enantiomers. nih.gov Other CSPs based on crown ethers and cyclofructans also show selectivity for amine compounds. nih.gov

Table 2: Examples of HPLC Methods for Octopamine Analysis

| Application | HPLC Mode | Stationary Phase | Mobile Phase | Detection | Reference |

| Purity Assay | RP-HPLC | Not specified | Not specified | UV, 234 nm | researchgate.net |

| Enantioseparation | Chiral HPLC | Phenyl column coated with methylated β-cyclodextrin | 0.1% (v/v) phosphoric acid | Not specified | nih.gov |

| Positional Isomer Separation | NP-HPLC | Bare silica | Non-polar solvents (e.g., hexane/ethanol) | UV | chromforum.org |

This interactive table provides examples of different HPLC methodologies used for the analysis of octopamine.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the analysis of charged species like this compound. A method for determining octopamine in human plasma has been developed using CE with light-emitting diode (LED)-induced fluorescence detection. nih.gov

For this method, octopamine was derivatized pre-column with naphthalene-2,3-dicarboxaldehyde (NDA) to render it fluorescent. nih.gov The optimal separation was achieved at a voltage of 20 kV using a 25 mM sodium borate (B1201080) buffer at pH 9.2 as the background electrolyte. nih.gov This highly sensitive method achieved a limit of detection of 5.0 x 10⁻⁹ M, demonstrating its capability for trace-level analysis. nih.gov The stability of complexes between methylated β-cyclodextrin and octopamine enantiomers has also been confirmed by capillary electrophoresis experiments, supporting findings from HPLC studies. nih.gov

Computational and Theoretical Investigations of 2 2 Amino 1 Hydroxyethyl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for predicting the behavior of molecules at the atomic level. These methods provide a deep understanding of molecular geometry, electronic properties, and spectroscopic characteristics without the need for empirical data.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT provides a detailed three-dimensional picture of the molecule.

For molecules like 2-(2-Amino-1-hydroxyethyl)phenol, DFT calculations would be crucial for understanding the interactions between the phenol (B47542) ring and the amino-1-hydroxyethyl side chain. Studies on analogous compounds like 2-aminophenol (B121084) using the B3LYP/6-311G(d,p) level of theory have been performed to derive their optimal geometries. rjpn.org Such calculations reveal the planarity of the phenyl ring and the specific orientations of the hydroxyl (-OH) and amino (-NH2) groups.

Theoretical vibrational spectroscopy, performed using methods like DFT, is an indispensable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of atoms within the molecule.

For a molecule like this compound, a vibrational analysis would identify characteristic frequencies for the O-H stretch of the phenolic group, the N-H stretches of the amino group, the C-H stretches of the aromatic ring and the side chain, and the various C-C and C-O bond vibrations. nih.gov Typically, the calculated harmonic frequencies are scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method, leading to better agreement with experimental data. nih.gov

In a study on (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, DFT calculations at the B3LYP/6–311++G (d, p) level were used to compute the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis was used to provide a quantitative assignment of the vibrational modes. A similar approach for this compound would provide a detailed understanding of its vibrational dynamics.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Molecule (Note: This data is for Cyclophosphamide and serves as an example of the methodology.)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Assignment (PED %) |

| 3486 | 3481 | 3450 | NH stretching (99%) |

| 3086 | 3030 | 3046 | CH stretching (95%) |

| 1112 | 1222 | 1227 | HCC bending (63%) |

| 1044 | 1042 | 1048 | HCH bending (89%) |

| Data sourced from a study on Cyclophosphamide for illustrative purposes. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. rjpn.org

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative character of the oxygen atoms in the hydroxyl groups and the nitrogen atom in the amino group, marking them as the primary sites for electrophilic interaction. rjpn.orgresearchgate.net Conversely, the hydrogen atoms of these groups would appear as electropositive regions. Studies on aminophenols confirm that the oxygen and nitrogen atoms are the most electronegative centers. rjpn.orgresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's biological and chemical behavior.

To quantify the reactivity of different atomic sites within a molecule, various reactivity descriptors are calculated using quantum chemical methods.

Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing a measure of the partial charge on each atom. researchgate.netq-chem.com While dependent on the basis set used, Mulliken charges can indicate the electronic distribution and identify reactive sites. For this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the attached hydrogen and adjacent carbon atoms would have positive charges, influencing the molecule's polarity and reactivity.

Fukui Functions: Derived from DFT, Fukui functions are powerful local reactivity descriptors that identify which atoms in a molecule are most susceptible to different types of attack. bas.bg

ƒ+ indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

ƒ- indicates the reactivity towards an electrophilic attack (where the molecule donates an electron).

ƒ0 indicates the reactivity towards a radical attack.

By calculating these indices for each atom, one can predict the most probable reaction sites. bas.bgresearchgate.net For instance, in a study of dihydrazide derivatives, Fukui functions were used to correlate the theoretical reactivity of specific nitrogen and oxygen atoms with the experimentally observed inhibition efficiency. researchgate.net A similar analysis for this compound would pinpoint the most reactive atoms within the structure.

Table 2: Illustrative Mulliken Atomic Charges and Fukui Functions for an Analogous Molecule (Note: This data is for a dihydrazide derivative and serves as an example of the methodology.)

| Atom | Mulliken Charge | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| O1 | -0.45 | 0.12 | 0.08 |

| N2 | -0.28 | 0.05 | 0.15 |

| C3 | 0.35 | 0.09 | 0.04 |

| Data adapted from a study on dihydrazide derivatives for illustrative purposes. researchgate.net |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior and conformational flexibility of molecules over time.

Computational methods can be used to map the potential energy surface by systematically rotating the flexible bonds. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. researchgate.net Studies on substituted phenols and anisoles have shown how different orientations of substituent groups (e.g., syn and anti conformers) affect the molecule's stability and spectroscopic properties. researchgate.netrsc.orgacs.org The intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups in this compound would likely be a dominant factor in determining its preferred conformation, a phenomenon well-studied in other ortho-substituted phenols. acs.org

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in different environments, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a picture of how the molecule flexes, vibrates, and interacts with its surroundings. This would be particularly useful for understanding how this compound behaves in a biological system.

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would be employed to predict its binding affinity and interaction patterns within the active site of a target protein. Although specific docking studies for this particular isomer are not extensively published, the methodology can be described. The process involves preparing the 3D structure of the ligand and the target protein. The protein is held rigid, while the ligand is allowed to be flexible to explore various conformations within the binding pocket. nih.gov

The binding interactions are then analyzed, with scoring functions used to estimate the binding energy. Lower binding energy typically indicates a more stable and favorable interaction. For a molecule like this compound, key interactions would be anticipated:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors. These would likely form strong hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in a protein's active site.

Pi-Interactions: The phenolic ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: The distribution of charge on the molecule would guide its orientation and interaction with charged residues.

Studies on similar phenolic compounds have demonstrated their ability to interact with various biological targets, such as enzymes and receptors, through these fundamental forces. uii.ac.idresearchgate.net The specific interactions for this compound would depend entirely on the topology and amino acid composition of the target binding site. The results of such a docking simulation are typically visualized to show the ligand's pose and its specific contacts with the protein, providing critical insights for designing more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Development for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are powerful predictive tools in drug design, allowing for the estimation of a new molecule's activity before it is synthesized. nih.gov Structure-Mechanism Relationship (SMR) studies delve deeper, aiming to understand how structural features influence the mechanism of action.

Developing a QSAR model for derivatives of this compound would involve several key steps:

Data Set Generation: A series of derivatives would be synthesized, and their biological activity (e.g., IC50) against a specific target would be measured.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. mdpi.com

A hypothetical QSAR study for derivatives of this compound might explore modifications at the amino group, the alkyl chain, or the phenyl ring. The resulting model would identify which properties are most influential for activity. For instance, a model might reveal that increased hydrophobicity and a specific charge distribution on the phenyl ring enhance binding.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |

| TPSA (Topological Polar Surface Area) | Relates to hydrogen bonding potential and cell penetration. | |

| Electronic | HOMO/LUMO Energies | Indicates chemical reactivity and ability to participate in charge transfer. |

| Dipole Moment | Governs long-range electrostatic interactions with the target. | |

| Topological | Wiener Index | Describes molecular branching and size. |

| Number of Rotatable Bonds | Relates to conformational flexibility and entropy of binding. |

SMR studies would then use these QSAR insights, often combined with molecular docking and spectroscopic data, to propose a detailed mechanism of how these structural attributes lead to the observed biological effect.

Prediction of Chemical Reactivity and Advanced Thermodynamic Properties

Investigation of Tautomeric Equilibria and Relative Stabilities

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. mdpi.com The study of tautomeric equilibria is vital as the different forms of a molecule can exhibit distinct chemical, physical, and biological properties. For this compound, several tautomeric forms are theoretically possible, primarily involving the phenolic hydroxyl group.

Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for investigating tautomeric equilibria. scirp.orgresearchgate.net By calculating the total electronic energy of each possible tautomer, researchers can predict their relative stabilities. These calculations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate environmental effects. researchgate.netjocpr.com

The main tautomeric equilibrium for this compound involves the migration of the proton from the phenolic oxygen to the nitrogen of the imine that could be formed, resulting in a keto-enamine form. However, for simple phenols, the enol (phenol) form is overwhelmingly more stable than its keto tautomer. Theoretical calculations for similar phenolic systems consistently show the enol form to be lower in energy. tandfonline.com The stability is influenced by the aromaticity of the phenyl ring, which would be disrupted in the keto form. quora.com

The relative stability is also affected by the solvent. Polar solvents can stabilize more polar tautomers through intermolecular hydrogen bonding. orientjchem.orgacs.org However, even in polar solvents, the high energetic cost of breaking the aromaticity of the benzene (B151609) ring makes the keto form of simple phenols highly unfavorable.

| Tautomeric Form | Phase | Relative Energy (kcal/mol) (Hypothetical) | Predicted Stability |

| Phenol (Enol) | Gas Phase | 0.00 | Most Stable |

| Keto-Amine | Gas Phase | +15.2 | Unstable |

| Phenol (Enol) | Water | 0.00 | Most Stable |

| Keto-Amine | Water | +12.5 | Unstable |

These calculations provide fundamental data on the molecule's structure, indicating that this compound exists almost exclusively in the phenolic form under normal conditions.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net These materials are critical for technologies like optical switching and frequency conversion. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO properties. rsc.org

This compound possesses electron-donating groups (hydroxyl, amino) and a π-conjugated system (the phenyl ring), making it a candidate for theoretical NLO property investigations. The key NLO parameters are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods like DFT and the finite-field approach. aip.org

The calculations involve optimizing the molecule's geometry and then computing its electronic properties under the influence of an external electric field. A large difference in dipole moment between the ground and excited states, and a low HOMO-LUMO energy gap, are often indicators of a high NLO response. ajrconline.orgrsc.org

| NLO Property | Description | Computational Method |

| Dipole Moment (µ) | Measures the separation of positive and negative charges. | DFT |

| Polarizability (α) | The linear response of the electron cloud to an electric field. | DFT, Time-Dependent DFT |

| First Hyperpolarizability (β) | The first non-linear (quadratic) response to an electric field; responsible for second-harmonic generation. | DFT, Time-Dependent DFT |

| Second Hyperpolarizability (γ) | The second non-linear (cubic) response to an electric field; related to third-harmonic generation. | DFT, Time-Dependent DFT |

While specific experimental or computational NLO data for this compound are scarce, theoretical studies on similar aromatic compounds like benzene and its derivatives have established the methodologies for these predictions. aip.org Such studies would elucidate the potential of this molecule and its derivatives for applications in photonics and materials science. diva-portal.org

Molecular and Cellular Mechanisms of Action of 2 2 Amino 1 Hydroxyethyl Phenol and Its Analogues in Vitro Studies Only

Investigation of Molecular Target Interactions (e.g., Enzyme and Receptor Binding Affinity)

In vitro studies have primarily focused on the interaction of analogues of 2-(2-amino-1-hydroxyethyl)phenol, such as octopamine (B1677172), with specific receptor targets. These investigations are crucial for understanding the initial molecular recognition events that trigger cellular responses.

Radioligand binding assays have been instrumental in characterizing the affinity of these compounds for their receptors. For instance, studies on crude membranes prepared from the heads of Drosophila melanogaster have detected a high-affinity binding site for [3H]octopamine. nih.gov The binding was observed to be approximately 0.4 pmol per mg of protein with an apparent dissociation constant (Kd) of 5 nM. nih.gov This high affinity suggests a strong interaction between octopamine and its receptor.

Further characterization of these receptors has been achieved through competition binding assays. In these experiments, the ability of various compounds to displace the radiolabeled ligand provides insight into their own binding affinities. For the [3H]octopamine binding site in Drosophila, low concentrations of dihydroergotamine, phentolamine, and chlorpromazine (B137089) were found to be potent displacers. nih.gov Conversely, propranolol (B1214883) and serotonergic ligands were not effective at displacing [3H]octopamine, indicating the specificity of the binding site for octopaminergic ligands. nih.gov

In the context of the Anopheles gambiae octopamine receptor (AgOAR), radioligand binding assays using 3H-Yohimbine were performed. nih.gov Non-specific binding was determined using 100 mM clonidine. nih.gov This type of assay is fundamental for screening and identifying new potential agonists and antagonists for these receptors. nih.gov

It is important to note that the binding of ligands to G-protein coupled receptors (GPCRs), such as octopamine receptors, can be influenced by specific amino acid residues within the receptor's transmembrane (TM) domains. For example, in the AgOAR45B receptor, a splice variant of the Anopheles gambiae octopamine receptor, mutagenesis studies have highlighted the importance of specific residues. The study revealed that D100 in the TM3 region, as well as S206 and S210 in the TM5 region, are crucial for the activation of the receptor by octopamine. nih.gov This is consistent with the understanding that serine residues in TM5 are often involved in the binding and function of GPCRs. nih.gov

Table 1: In Vitro Receptor Binding Affinity of Octopamine

| Radioligand | Preparation | Binding Affinity (Kd) | Reference |

| [3H]octopamine | Crude membranes from Drosophila melanogaster heads | 5 nM | nih.gov |

Functional Assays in Defined In Vitro Systems (e.g., Cell-Based Assays, Enzyme Kinetics)

Functional assays in controlled in vitro settings are essential to determine the cellular consequences of ligand-receptor interactions. These assays can measure a variety of downstream events, including changes in second messenger concentrations and enzyme activity.

For the analogue octopamine, studies have utilized heterologous cell reporter systems to characterize the functional activity of its receptors. When a novel octopamine receptor from Drosophila, named OAMB, was expressed in both human (HEK293) and Drosophila cell lines, its activation by octopamine led to measurable downstream effects. jneurosci.org Specifically, the application of octopamine resulted in an increase in both cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i) levels. jneurosci.org The stimulation of cAMP production is a hallmark of Gs-coupled GPCRs, while the increase in intracellular calcium suggests coupling to Gq-type G-proteins, possibly through the activation of phospholipase C. jneurosci.org

In a similar vein, the characterization of an octopamine receptor from the American cockroach, Periplaneta americana (PaOctβ2R), also involved functional assays in a heterologous cell line. mdpi.com The expression of this receptor in flpTM cells and subsequent stimulation with octopamine led to the production of cAMP. mdpi.com Notably, this receptor showed a 100-fold higher selectivity for octopamine over its precursor, tyramine (B21549). mdpi.com

The dose-dependent nature of these functional responses has also been investigated. In primary rat cortical astrocyte-only cultures, treatment with octopamine elicited calcium influx at concentrations as low as 1 nM. researchgate.net The pattern of this calcium mobilization was found to be dose-dependent. At a concentration of 100 nM, octopamine induced calcium oscillations, whereas concentrations below this threshold triggered a more sustained, low-magnitude calcium response. researchgate.net

Cell-based assays are also widely used to assess cellular viability and the effects of various compounds on cell proliferation. nih.govbioivt.com These assays can be designed to measure metabolic activity, which is often used as an indicator of cell health. nih.gov

Table 2: Functional Responses to Octopamine in In Vitro Cell-Based Assays

| Cell System | Measured Response | Octopamine Concentration | Outcome | Reference |

| Human and Drosophila cell lines expressing OAMB receptor | cAMP and intracellular Ca2+ | Not specified | Increased cAMP and intracellular Ca2+ | jneurosci.org |

| flpTM cells expressing PaOctβ2R | cAMP production | Not specified | Increased cAMP | mdpi.com |

| Primary rat cortical astrocyte-only cultures | Intracellular Ca2+ influx | 1 nM | Low-magnitude Ca2+ response | researchgate.net |

| Primary rat cortical astrocyte-only cultures | Intracellular Ca2+ influx | 100 nM | Ca2+ oscillations | researchgate.net |

Biochemical Pathway Interactions and Enzymatic Transformations (Conceptual and In Vitro Studies)

In vitro studies have begun to elucidate how this compound and its analogues interact with and are transformed by various biochemical pathways. These investigations shed light on the metabolic fate and broader physiological effects of these compounds.

The analogue octopamine has been shown to influence several metabolic pathways in the isolated perfused rat liver. mdpi.com Its administration led to an increase in glycogenolysis, glycolysis, and gluconeogenesis. mdpi.com Furthermore, octopamine stimulated oxygen uptake, which, in the absence of external substrates, is primarily fueled by the oxidation of endogenous fatty acids. mdpi.com When exogenous 14C-labeled fatty acids (octanoate and oleate) were provided, octopamine was found to accelerate their oxidation, as evidenced by an increased production of 14CO2. mdpi.com These effects were found to be mediated through adrenergic stimulation, with α1-adrenergic antagonists almost completely abolishing the changes in glycogenolysis, oxygen uptake, and perfusion pressure, while the β-adrenergic antagonist propranolol had a partial inhibitory effect. mdpi.com

The interaction of the structurally related catecholamine, noradrenaline, with the nitric oxide (NO) pathway has been investigated in human umbilical vein endothelial cells (HUVEC). nih.gov Chronic exposure of these cells to noradrenaline at a concentration similar to that found in patients with congestive heart failure did not affect the L-arginine:NO pathway. nih.gov Specifically, the kinetics of endothelial constitutive NO synthase (ecNOS) and inducible NO synthase (iNOS) activity, as well as the protein expression of these enzymes, remained unchanged. nih.gov Additionally, the transport of [3H]L-arginine across the cell membrane was not altered by the chronic noradrenaline treatment. nih.gov

In invertebrates, octopamine and its precursor tyramine are synthesized from the amino acid tyrosine. Tyrosine is first converted to tyramine by tyrosine decarboxylase, and tyramine is then hydroxylated to form octopamine by tyramine β-hydroxylase. nih.gov In vitro studies on the enzymes involved in the biosynthesis of octopamine and tyramine in Aedes aegypti have shown that their transcript expression profiles are dynamic, particularly after a blood meal, suggesting that the synthesis of these biogenic amines is induced by feeding. plos.org

From a conceptual standpoint, the orchestration of metabolic shifts by compounds like octopamine is thought to be a key regulatory mechanism that allows an organism to adapt to different physiological states, such as switching between a "thrifty" and an "expenditure" metabolic mode. nih.gov

Metal Chelation Studies and Complex Formation Abilities

While specific studies on the metal chelation properties of this compound are not extensively detailed in the reviewed literature, the principles of coordination chemistry suggest that its phenolic hydroxyl group and the amino-alcohol side chain could participate in binding metal ions. researchgate.netyoutube.com The formation of a chelate ring, a cyclic structure formed by a ligand binding to a central metal ion at two or more points, generally increases the stability of the complex. youtube.com

The pH of the solution is a critical factor in the formation of metal complexes, as it influences the protonation state of the ligand. researchgate.net For many ligands, deprotonation is necessary for metal chelation to occur. researchgate.net

Computational methods, such as Density Functional Theory (DFT) in combination with a continuum solvent model, have been developed to predict the stability constants (log β) and pKa values of metal complexes in solution. rsc.org These theoretical approaches can provide valuable insights into the metal-binding capabilities of compounds and guide the design of new chelating agents. rsc.orgmdpi.com

In the broader context of drug design, the formation of metal complexes with biologically active molecules can be a strategy to enhance their therapeutic effects. wordpress.com The interaction of metal ions with drugs can alter their pharmacokinetic and pharmacodynamic properties.

Elucidation of Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of phenolic compounds are a significant area of research, with in vitro assays being fundamental tools for elucidating their mechanisms of action. The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT) and single electron transfer (SET).

Analogues of this compound, such as octopamine and tyramine derivatives, have been identified as having antioxidant activity. A study using UHPLC coupled with a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed the presence of several antioxidant octopamine and tyramine derivatives in the methanolic extract of Celtis occidentalis twigs. nih.gov These included N-trans-p-coumaroyloctopamine, N-trans-feruloyloctopamine, and N-trans-caffeoyltyramine. nih.gov

The DPPH assay is a widely used method to assess the free radical scavenging capacity of antioxidants. mdpi.comnih.govbrieflands.com In this assay, the antioxidant compound reduces the stable DPPH radical, leading to a decrease in absorbance, which can be measured spectrophotometrically. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net A lower IC50 value indicates a higher antioxidant activity. researchgate.net

Another common in vitro antioxidant assay is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. brieflands.comresearchgate.netresearchgate.netyoutube.comresearchgate.net In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization of the solution that is monitored spectrophotometrically. brieflands.com Similar to the DPPH assay, the results can be expressed as an IC50 value. brieflands.com

The structure of phenolic compounds plays a crucial role in their antioxidant activity. The number and position of hydroxyl groups on the aromatic ring are key determinants of their radical scavenging ability. mdpi.com For instance, the presence of multiple hydroxyl groups can enhance antioxidant capacity.

Table 3: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Parameter |

| DPPH | Reduction of the stable DPPH radical by the antioxidant | Decrease in absorbance, often expressed as IC50 |

| ABTS | Reduction of the pre-formed ABTS radical cation by the antioxidant | Decrease in absorbance, often expressed as IC50 |

| FRAP (Ferric Reducing Antioxidant Power) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form | Increase in absorbance |

| ORAC (Oxygen Radical Absorbance Capacity) | Inhibition of the oxidation of a fluorescent probe by peroxyl radicals | Area under the fluorescence decay curve |

Applications of 2 2 Amino 1 Hydroxyethyl Phenol in Advanced Chemical Research

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The presence of a stereocenter at the carbon atom bearing the hydroxyl group makes 2-(2-Amino-1-hydroxyethyl)phenol an important chiral building block. In synthetic chemistry, such building blocks are fundamental for constructing complex molecules with precise three-dimensional arrangements, a critical factor in fields like medicinal chemistry where enantiomers of a drug can have vastly different biological activities.

Detailed research into structurally analogous compounds, such as (R)-2-amino-1-hydroxyethylphosphonic acid, highlights the methodologies applicable to this class of molecules. mdpi.com The stereoselective synthesis of these chiral amino alcohols can be achieved through advanced techniques like hydrolytic kinetic resolution. mdpi.com This specific method often employs catalysts, such as the Jacobsen cobalt catalyst, to selectively resolve a racemic mixture, yielding the desired enantiomer in high purity. mdpi.com The resulting enantiopure compound serves as a starting material for multi-step syntheses, ensuring that the final complex product retains the correct stereochemistry. The synthesis of related substituted 2-hydroxyethyl-phenols is also an area of active investigation, further broadening the synthetic pathways available for creating such foundational structures. acs.org

Table 1: Key Structural Features for Chiral Synthesis

| Feature | Significance in Synthesis |

| Chiral Center | Enables the synthesis of enantiomerically pure complex molecules. |

| Phenolic -OH Group | Can be used for ether or ester linkages and to modulate electronic properties. |

| Amino -NH₂ Group | Provides a site for amide bond formation and introducing nitrogen-containing moieties. |

| Alcoholic -OH Group | Allows for esterification, etherification, and oxidation to a ketone. |

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to act as artificial antibodies, possessing recognition sites that are highly specific to a target molecule. mdpi.com The process of molecular imprinting involves polymerizing functional monomers and a cross-linker in the presence of a template molecule—in this case, this compound. mdpi.com The functional groups of the template molecule organize the monomers through non-covalent interactions, such as hydrogen bonds and ionic interactions. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target.

The structure of this compound is ideal for this application. Its hydroxyl, phenolic, and amino groups can form strong, directional interactions with a variety of functional monomers like methacrylic acid or vinyl pyrrolidone. mdpi.com This ensures the formation of well-defined and highly selective binding sites. These bespoke MIPs can be used for the selective recognition, separation, and sensing of the target molecule, with potential applications in medical diagnostics, environmental monitoring, and proteomics. nih.gov MIPs offer significant advantages over natural receptors, including greater robustness under harsh pH or temperature conditions, lower production costs, and enhanced versatility. youtube.com

Table 2: Process of MIP Synthesis with this compound as Template

| Step | Description |

| 1. Pre-polymerization | The template molecule, this compound, is mixed with functional monomers, a cross-linking agent, and a solvent. Non-covalent complexes form between the template and monomers. |

| 2. Polymerization | A radical initiator is added, and the mixture is polymerized (often using heat or UV light), locking the monomer-template complexes into a rigid, cross-linked polymer matrix. |

| 3. Template Removal | The polymer is washed extensively to remove the template molecule, exposing the specific recognition cavities. |

| 4. Rebinding | The MIP is now ready to selectively rebind this compound from a sample mixture. |

Exploration in Material Science Applications (e.g., Novel Polymers, Sensors)

The functional versatility of this compound makes it a promising candidate for the development of novel functional materials. Its ability to be incorporated into polymeric structures can impart unique properties to the resulting materials.

One significant area of exploration is in the creation of chemical sensors. Research on analogous compounds like 2-amino-4-nitrophenol (B125904) has demonstrated that polymers derived from such molecules can act as effective pH sensors. nih.gov In a similar vein, polymers incorporating this compound could exhibit changes in their optical or electrochemical properties in response to pH fluctuations. nih.gov The protonation and deprotonation of the phenolic and amino groups would alter the electronic structure of the polymer, leading to a measurable signal, such as a change in color or fluorescence. nih.gov Beyond sensors, the compound can be used as a monomer or a cross-linking agent in the synthesis of new polymers like polyesters, polyamides, or polyurethanes, introducing chirality, hydrophilicity, and metal-chelating capabilities into the material's backbone.

Table 3: Potential Material Science Applications

| Application | Relevant Functional Group(s) | Principle of Operation |

| pH Sensors | Phenolic -OH, Amino -NH₂ | Protonation/deprotonation of functional groups at different pH values causes a detectable change in the material's optical or electrochemical properties. nih.gov |

| Chiral Stationary Phases | Chiral Center | Used in chromatography to separate racemic mixtures by forming transient diastereomeric complexes with differing stabilities. |

| Novel Polymers | All functional groups | Acts as a monomer or additive to create polymers with tailored properties such as increased thermal stability, specific binding capabilities, or enhanced hydrophilicity. |

Conceptual Design of Prodrugs and Advanced Delivery Systems via Chemical Modification

The design of prodrugs is a key strategy in pharmaceutical science to overcome limitations of drug candidates, such as poor bioavailability, chemical instability, or lack of target specificity. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. mdpi.com The structure of this compound contains multiple handles for such chemical modification.

The phenolic group is a well-established site for prodrug design. nih.gov It can be chemically masked by forming esters, carbonates, or carbamates, which can increase the molecule's lipophilicity and enhance its absorption across biological membranes. nih.govresearchgate.net These linkages are typically designed to be cleaved by esterase enzymes present in the body, ensuring the release of the active phenolic drug.

Furthermore, the amino group opens pathways for another advanced delivery strategy. By creating amino acid ester prodrugs, it is possible to hijack specific nutrient transporters, such as the peptide transporters PEPT1 and PEPT2. mdpi.com These transporters are often overexpressed in certain tissues, including some types of cancer cells, allowing for targeted drug delivery. mdpi.com This approach can significantly improve the therapeutic efficacy of a drug while minimizing off-target side effects.